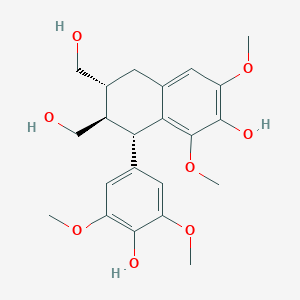

Lyoniresinol

描述

Lyoniresinol is a lignan compound isolated from various plant species and is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial properties, and its role in imparting gustatory effects in wines and spirits. The compound has two enantiomers, (+)-lyoniresinol and (-)-lyoniresinol, with distinct taste properties: the former being bitter and the latter tasteless (Luong, Pilkington, & Barker, 2022).

Synthesis Analysis

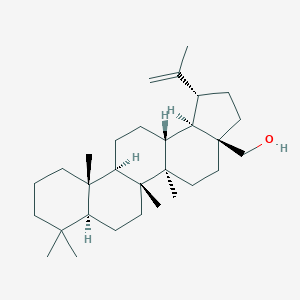

The first total asymmetric synthesis of (+)- and (-)-lyoniresinol and their deuterated analogues has been achieved, confirming their structure and stereochemistry. This synthesis provides a basis for future quantitation methods in lyoniresinol analysis (Luong et al., 2022). Another synthesis approach for (+)-lyoniresinol dimethyl ether involves asymmetric photocyclization of dibenzylidenesuccinate, showcasing the compound's efficient production methods (Assoumatine et al., 2004).

Molecular Structure Analysis

Investigations into the stereochemistry and biosynthesis of (+)-lyoniresinol in Lyonia ovalifolia var. elliptica have elucidated the compound's stereochemical composition and biosynthetic pathway. This includes the isolation and stereochemical determination of lyoniresinol and its biosynthetic intermediates, highlighting the compound's complex molecular structure (Rahman et al., 2007).

Chemical Reactions and Properties

Lyoniresinol exhibits potent antimicrobial activity against antibiotic-resistant bacterial strains and human pathogenic fungi, indicating its significant chemical reactivity and potential as a lead compound for developing new antibiotic agents (Lee, Jung, & Woo, 2005).

Physical Properties Analysis

The influence of stereochemistry on the taste properties of lyoniresinol stereoisomers has been studied, with findings suggesting that one enantiomer is strongly bitter, another tasteless, and a diastereoisomer slightly sweet. This research underscores the impact of lyoniresinol's physical properties, particularly stereochemistry, on wine taste (Cretin et al., 2015).

Chemical Properties Analysis

Lyoniresinol's inhibitory effect on melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation illustrates the compound's chemical properties related to biological functions. This mechanism underlies its potential use in dermatologic applications as a skin lightening agent (Liu, Sui, Li, & Li, 2012).

科学研究应用

Wood Science

- Summary of Application : Lyoniresinol is a typical syringyl lignan, as well as a tetrahydronaphthalene lignan found in Lyonia ovalifolia var. elliptica . It’s used in the study of the biosynthetic pathway for syringyl lignans .

- Methods of Application : The biosynthetic pathway for (+)-lyoniresinol was investigated by means of feeding experiments with radiolabeled precursors .

- Results : The biosynthetic pathway of (8 R ,8′ R )- (+)-lyoniresinol was proposed as follows: a nonselective dehydrogenative dimerization of sinapyl alcohol yields (±)-syringaresinol, which is reduced with low specificity to give (8 R ,8′ R )- (+)-5,5′-dimethoxylariciresinol. This is cyclized to directly give (+)-lyoniresinol as well as reduced again to (8 R ,8′ R )- (−)-5,5′-dimethoxysecoisolariciresinol .

Food and Beverage Science

- Summary of Application : Lyoniresinol has been studied for its impact on the taste of spirits .

- Methods of Application : The detection threshold of (±)-lyoniresinol in a spirit matrix was calculated to determine its effective impact on spirit taste .

- Results : The results underline the importance of calculating a detection threshold of (±)-lyoniresinol in a spirit matrix to determine its effective impact on spirit taste .

Dermatology

- Summary of Application : Lyoniresinol has been studied for its effects on melanin biosynthesis .

- Methods of Application : Lyoniresinol’s effects on melanin biosynthesis were studied in B16F10 cells .

- Results : Lyoniresinol decreased tyrosinase activity and melanin biosynthesis in B16F10 cells by activating ERK signaling, which downregulated MITF, tyrosinase, but not TRP-1 and TRP-2 protein expression .

未来方向

属性

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Lyoniresinol | |

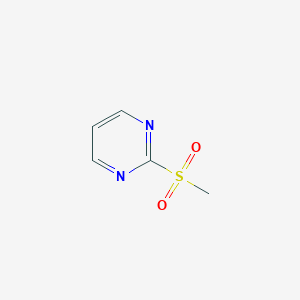

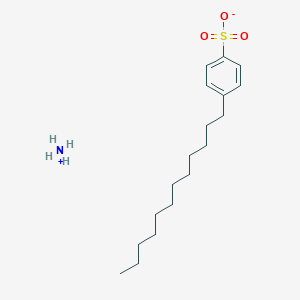

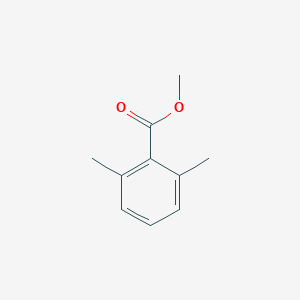

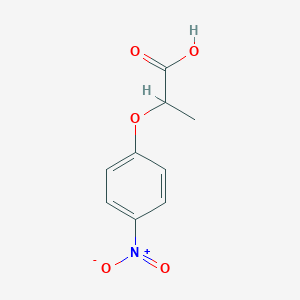

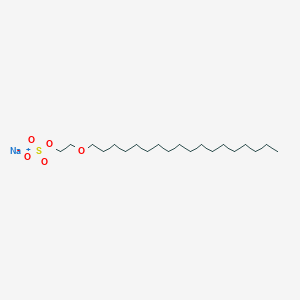

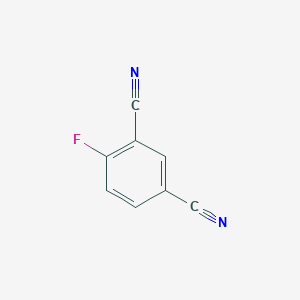

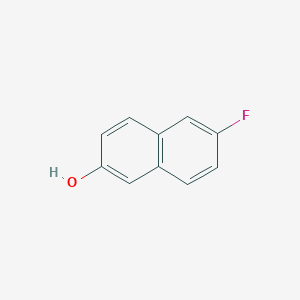

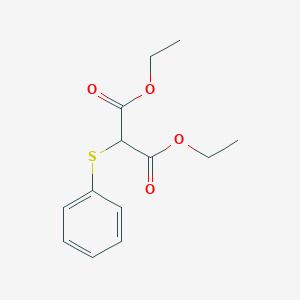

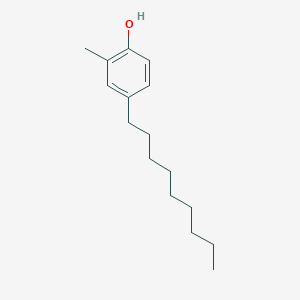

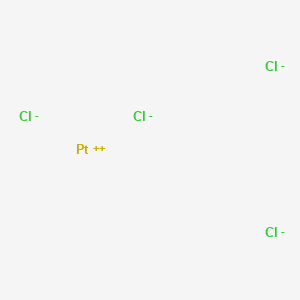

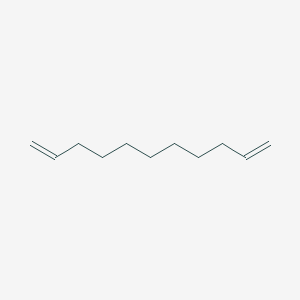

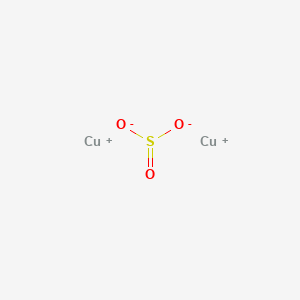

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)